molecular formula C10H11NO5 B1592154 3-Nitro-4-propoxybenzoic acid CAS No. 35288-44-9

3-Nitro-4-propoxybenzoic acid

Cat. No. B1592154
CAS RN: 35288-44-9
M. Wt: 225.2 g/mol
InChI Key: NKACWRJUOBYVGP-UHFFFAOYSA-N
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Description

“3-Nitro-4-propoxybenzoic acid” is a chemical compound with the molecular formula C10H11NO5 . It is a derivative of benzoic acid, which has been substituted with a nitro group and a propoxy group .


Synthesis Analysis

The synthesis of “3-Nitro-4-propoxybenzoic acid” involves the addition of 3-nitro-4-propoxybenzoic acid propyl ester into a solution of water and sodium hydroxide. The mixture is slowly heated up to 70-80°C for 12 hours, then cooled to 15-25°C. Concentrated hydrochloric acid is added to adjust the pH of the solution, resulting in the precipitation of pale yellow solids .


Molecular Structure Analysis

The molecular structure of “3-Nitro-4-propoxybenzoic acid” can be represented by the InChI string: InChI=1S/C10H12O3/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h3-6H,2,7H2,1H3,(H,11,12) . This indicates that the molecule consists of a benzoic acid core, with a nitro group and a propoxy group attached to the benzene ring .

Scientific Research Applications

Crystallography and Physical Properties

3-Nitro-4-propoxybenzoic acid has been utilized in crystallography and the study of physical properties of metal complexes. For instance, Zn(II) and Co(II) complexes with 3-nitro-4-hydroxybenzoic acid have been synthesized and analyzed using X-ray crystallography, revealing unique bonding features and physical properties (D'angelo et al., 2008).

Pharmaceutical Impurities

In pharmaceutical research, 3-nitro-4-propoxybenzoic acid has been identified as an impurity in the drug proparacaine hydrochloride. Its structure was confirmed through synthesis and various spectral analyses, contributing to the quality control of the drug and its products (Yang et al., 2020).

Luminescence Studies

The compound has applications in luminescence studies. For example, lanthanide ion-based coordination polymers with nitrobenzoic acid ligands have been studied for their luminescent properties, contributing to the development of new materials with potential applications in lighting and display technologies (de Bettencourt-Dias & Viswanathan, 2006).

Solubility and Thermodynamics

Research on the solubility of 3-nitro-4-propoxybenzoic acid and related compounds in various solvents has been conducted, providing valuable information for chemical processing and formulation (Acree et al., 2017).

Safety And Hazards

The safety data sheet for 4-n-Propoxybenzoic acid, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-nitro-4-propoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c1-2-5-16-9-4-3-7(10(12)13)6-8(9)11(14)15/h3-4,6H,2,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKACWRJUOBYVGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00615794
Record name 3-Nitro-4-propoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00615794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitro-4-propoxybenzoic acid

CAS RN

35288-44-9
Record name 3-Nitro-4-propoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00615794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 3-nitro-4-propoxymethylbenzoate (0.35 g, 1.46 mmol) in a mixture of THF and EtOH (3 ml:1 ml) the solution of LiOH (0.345 g; 15 mmol) in H2O (1 ml) was added and the mixture was stirred for 4 h at room temperature. The solvent was distilled off and the residue was treated with 1 M HCl and extracted with EtOAc (50 ml). The organic layer was washed with H2O, dried over MgSO4 and filtered. The filtrate was evaporated to dryness to give the title compound (0.32 g, 97%), as creamy solid. 1H NMR (CDCl3) 8.53 (d, 1H, J=1.65 Hz); 8.21 (dd, 1H, J=8.79, 1.62 Hz); 7.12 (d, 1H, J=8.82 Hz); 4.14 (t, 2H, J=6.39 Hz); 1.94-1.82 (m, 2H); 1.07 (t, 3H, J=7.35 Hz).
Name
3-nitro-4-propoxymethylbenzoate
Quantity
0.35 g
Type
reactant
Reaction Step One
Name
Quantity
0.345 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
97%

Synthesis routes and methods II

Procedure details

When the product of Step A was substituted for propyl 3,4-dipropoxybenzoate in Example 43 Step B, the identical process afforded the title compound in 97%, as creamy solid. 1H-NMR (CDCl3) 1.05-1.09 (m, 3H); 1.83-1.96 (m, 2H); 4.12-4.17 (m, 2H); 7.13 (d, 1H, J=9 Hz); 8.23 (dd, 1H, J=3, 9 Hz); 8.53 (d, 1H, J=3 Hz).
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
propyl 3,4-dipropoxybenzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Z Yang, J Zhao, Y Feng, Y Lei, D Liu, F Qin… - … of Pharmaceutical and …, 2020 - Elsevier
… -B), 2-(ethylamino)ethyl 3-amino-4-propoxybenzoate hydrochloride (Imp-C), 2-(diethylamino)ethyl 3-nitro-4-propoxybenzoate hydrochloride (Imp-F), and 3-nitro-4-propoxybenzoic acid (…
Number of citations: 4 www.sciencedirect.com
DB Whigan - Analytical Profiles of Drug Substances, 1977 - Elsevier
… Clinton and co-workers15 synthesized 3-nitro-4propoxybenzoic acid (11) by alkylation of 4hydroxy-3-nitrobenzoic acid with propyl p-toluenesulfonate in xylene solution. The free acid is …
Number of citations: 3 www.sciencedirect.com

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